Cas no 1509863-69-7 (2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole)
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- Benzothiazole, 4,5,6,7-tetrahydro-2-isocyanato-
- 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole
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- Inchi: 1S/C8H8N2OS/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h1-4H2
- InChI Key: KXUIUHUCFLTIOM-UHFFFAOYSA-N
- SMILES: S1C2CCCCC=2N=C1N=C=O
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-144153-0.05g |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 0.05g |
$707.0 | 2023-02-15 | ||
| Enamine | EN300-144153-0.1g |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 0.1g |
$741.0 | 2023-02-15 | ||
| Enamine | EN300-144153-0.25g |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 0.25g |
$774.0 | 2023-02-15 | ||
| Enamine | EN300-144153-0.5g |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 0.5g |
$809.0 | 2023-02-15 | ||
| Enamine | EN300-144153-1.0g |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-144153-2.5g |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 2.5g |
$1650.0 | 2023-02-15 | ||
| Enamine | EN300-144153-5.0g |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 5.0g |
$2443.0 | 2023-02-15 | ||
| Enamine | EN300-144153-10.0g |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 10.0g |
$3622.0 | 2023-02-15 | ||
| Enamine | EN300-144153-50mg |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 50mg |
$816.0 | 2023-09-29 | ||
| Enamine | EN300-144153-100mg |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole |
1509863-69-7 | 100mg |
$855.0 | 2023-09-29 |
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole
Introduction to 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS No. 1509863-69-7)
2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole, with the chemical identifier CAS No. 1509863-69-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This heterocyclic molecule features a benzothiazole core substituted with a tetrahydropyrimidine ring and an isocyanate functional group. The unique structural configuration of this compound imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The isocyanate group (-NCO) present in 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole is highly reactive and serves as a crucial moiety for further functionalization. This reactivity has been exploited in the development of novel drug candidates and advanced polymers. Recent studies have highlighted its potential role in the synthesis of peptidomimetics and protease inhibitors, areas where precise molecular design is essential for achieving high specificity and efficacy.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The benzothiazole scaffold is a well-documented pharmacophore found in numerous therapeutic agents, including antiviral and anticancer drugs. By incorporating the tetrahydropyrimidine ring, the molecule achieves enhanced solubility and metabolic stability, which are critical factors for drug development. The presence of the isocyanate group further extends its utility as a building block for more complex structures.
In recent years, there has been growing interest in leveraging computational chemistry and machine learning to predict the biological activity of novel compounds. 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole has been subjected to virtual screening campaigns to identify potential leads for treating neurological disorders. Preliminary computational studies suggest that derivatives of this compound may interact with specific targets implicated in neurodegeneration, such as amyloid-beta plaques and tau protein aggregates.
The synthesis of 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity while minimizing side reactions. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the benzothiazole core efficiently. These advancements in synthetic chemistry have enabled researchers to explore more intricate derivatives of this compound with tailored biological properties.
Another area where this compound has shown promise is in the development of advanced materials. The isocyanate group can undergo polymerization reactions to form polyurethanes with unique mechanical and thermal properties. These polymers find applications in coatings, adhesives, and elastomers. Moreover, the benzothiazole moiety contributes to flame retardancy and UV stability, making these materials suitable for industrial applications requiring high performance under challenging conditions.
Recent experimental investigations have also explored the role of 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole in modulating enzyme activity. Enzyme inhibition studies have revealed that certain derivatives exhibit potent binding affinity to target enzymes involved in metabolic pathways. This finding opens up new avenues for developing treatments against metabolic disorders such as diabetes and obesity. The ability to fine-tune the structure of these derivatives allows for selective inhibition without affecting off-target enzymes.
The pharmacokinetic profile of 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole and its derivatives has been thoroughly evaluated using preclinical models. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties when compared to traditional small-molecule drugs. This makes it an attractive candidate for further development into clinical trials. Additionally,the compound’s low toxicity profile suggests minimal side effects upon systemic administration.
Future research directions include exploring the use of 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole as a scaffold for developing antiviral agents targeting emerging pathogens。The growing threat of antibiotic-resistant bacteria has spurred interest in novel therapeutic strategies,and this compound offers a promising starting point for designing molecules capable of disrupting bacterial virulence factors。By integrating structural biology insights with synthetic chemistry innovations,researchers aim to create next-generation antibiotics that overcome existing resistance mechanisms。
The integration of green chemistry principles into the synthesis of 2-isocyanato-4,5,6,7-tetrahydro-1,3-benzothiazole is another emerging trend。Efforts are underway to develop solvent-free reactions,catalytic methods using earth-abundant metals,and biodegradable reaction byproducts。These approaches not only enhance sustainability but also improve scalability for industrial production。By aligning pharmaceutical development with environmental stewardship,the pharmaceutical industry can reduce its ecological footprint while maintaining high standards of quality and efficacy。
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